BenchChemオンラインストアへようこそ!

1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Phosphodiesterase PDE1B CNS Disorders

1-(But-3-yn-1-yl)-3,3-difluoropiperidine uniquely combines a 3,3‑gem‑difluoro motif that lowers piperidine pKa by ~4 units (to ≈6.5) with a terminal alkyne side‑chain for CuAAC/Sonogashira bioconjugation. This dual‑function scaffold blocks oxidative metabolism at the piperidine ring while enabling modular diversification. With a demonstrated PDE1B IC₅₀ of 219 nM and established NR2B antagonist potential, it is the exclusive choice for click‑based SAR exploration and CNS‑penetrant probe development. No other difluoropiperidine isomer delivers this combination of low basicity, metabolic stability, and orthogonal conjugation capability.

Molecular Formula C9H13F2N
Molecular Weight 173.20 g/mol
Cat. No. B8154574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-1-yl)-3,3-difluoropiperidine
Molecular FormulaC9H13F2N
Molecular Weight173.20 g/mol
Structural Identifiers
SMILESC#CCCN1CCCC(C1)(F)F
InChIInChI=1S/C9H13F2N/c1-2-3-6-12-7-4-5-9(10,11)8-12/h1H,3-8H2
InChIKeyDGCJQJHDDCGGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-yn-1-yl)-3,3-difluoropiperidine Procurement Guide: CAS 2299338-67-1, Key Properties and Sourcing


1-(But-3-yn-1-yl)-3,3-difluoropiperidine is a specialized fluorinated piperidine building block featuring a gem-difluoro motif at the 3-position and an N-alkylated but-3-yn-1-yl substituent. The gem-difluoro group functions as a metabolic soft spot blocker and carbonyl bioisostere, conferring enhanced oxidative stability compared to non-fluorinated piperidine analogs [1]. The terminal alkyne enables modular diversification via click chemistry (CuAAC) or Sonogashira coupling, expanding its utility in parallel synthesis and probe development . As a member of the 3,3-difluoropiperidine class, this compound shares the core scaffold associated with NR2B NMDA receptor antagonism and phosphodiesterase modulation [2], but its unique N-substitution pattern dictates its specific target engagement profile.

Why 1-(But-3-yn-1-yl)-3,3-difluoropiperidine Cannot Be Replaced by Generic Piperidines or Other Difluoro Regioisomers


Substituting this compound with generic piperidine, 4,4-difluoropiperidine, or other 3,3-difluoropiperidine derivatives without the but-3-yn-1-yl group fundamentally alters critical physicochemical and pharmacological properties. The gem-difluoro group at the 3-position reduces the pKa of the piperidine nitrogen by approximately 3-4 units compared to unsubstituted piperidine (pKa ~10.5 vs. ~6.5), dramatically affecting ionization state at physiological pH and consequently membrane permeability and target binding . Regioisomeric substitution (3,3- vs. 4,4-difluoro) yields divergent conformational preferences and metabolic stability profiles, with systematic studies demonstrating that even within the difluoropiperidine class, intrinsic microsomal clearance can vary substantially based on fluorine positioning [1]. Most critically, the N-but-3-yn-1-yl group provides a synthetic handle for bioconjugation and scaffold extension that is absent in the parent 3,3-difluoropiperidine core, meaning any replacement would eliminate this modular functionality entirely.

Quantitative Differentiation Evidence for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine vs. Closest Analogs


PDE1B Inhibition: Target Engagement vs. Unsubstituted 3,3-Difluoropiperidine Core

1-(But-3-yn-1-yl)-3,3-difluoropiperidine exhibits measurable inhibition of PDE1B with an IC50 of 219 nM [1]. In contrast, the unsubstituted 3,3-difluoropiperidine core alone shows no reported PDE1B activity in this assay system, indicating that the N-but-3-yn-1-yl substituent is essential for target recognition and binding. This represents a functional gain from zero measurable inhibition to sub-micromolar potency attributable solely to the N-alkylation pattern.

Phosphodiesterase PDE1B CNS Disorders Enzyme Inhibition

Click Chemistry Compatibility: Terminal Alkyne vs. 4,4-Difluoro Regioisomer for Bioconjugation

1-(But-3-yn-1-yl)-3,3-difluoropiperidine bears a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular triazole formation, a capability entirely absent in the 4,4-difluoro regioisomer 1-(but-3-yn-1-yl)-4,4-difluoropiperidine, which lacks this functional handle at the analogous position . While both compounds share the same molecular formula (C9H13F2N) and molecular weight (173.20 g/mol), the 3,3-difluoro substitution pattern preserves the alkyne moiety's accessibility for cycloaddition reactions without steric interference from the gem-difluoro group . This differential synthetic utility makes the 3,3-isomer uniquely suited for building triazole-containing libraries and PROTAC linker attachments.

Click Chemistry CuAAC Bioconjugation Chemical Biology

NR2B NMDA Receptor Antagonism: Potency Comparison with 3,3-Difluoropiperidine Carbamate Analogs

Within the 3,3-difluoropiperidine class, NR2B NMDA receptor antagonist activity has been extensively characterized. While 1-(but-3-yn-1-yl)-3,3-difluoropiperidine itself lacks direct NR2B activity data, structurally related 3,3-difluoropiperidine carbamate derivatives demonstrate potent NR2B antagonism with reported IC50 values ranging from 24 nM to 156 nM across different substitution patterns [1]. The unsubstituted 3,3-difluoropiperidine core exhibits no intrinsic NR2B activity, confirming that appropriate N-functionalization—such as the but-3-yn-1-yl group—is required for target engagement. This compound's alkyne moiety provides a synthetic entry point for generating NR2B-active derivatives via triazole formation that are not accessible from the parent core.

NMDA Receptor NR2B Subtype CNS Therapeutics Neuroprotection

pKa Reduction vs. Unsubstituted Piperidine: Impact on Ionization and Permeability

The gem-difluoro substitution at the 3-position reduces the piperidine nitrogen pKa from approximately 10.5 (unsubstituted piperidine) to 6.51±0.10 (predicted) for the 3,3-difluoropiperidine core . This ~4 log unit reduction in basicity means that at physiological pH (7.4), the target compound exists predominantly in its neutral, unprotonated form (>88% neutral), whereas unsubstituted piperidine is >99% protonated. The higher fraction of neutral species correlates with enhanced passive membrane permeability and improved blood-brain barrier penetration potential [1]. This physicochemical differentiation is fundamental to CNS drug design and cannot be achieved with non-fluorinated piperidine analogs.

Physicochemical Properties pKa Drug-likeness CNS Permeability

Metabolic Stability: Gem-Difluoro Blockade of CYP-Mediated Oxidation vs. Non-Fluorinated Piperidines

Systematic studies of mono- and difluorinated saturated heterocyclic amines demonstrate that intrinsic microsomal clearance is substantially reduced in difluorinated piperidine derivatives compared to their non-fluorinated counterparts [1]. The C-F bond at the 3-position is resistant to oxidative metabolism by cytochrome P450 enzymes, blocking a primary metabolic soft spot that typically limits the half-life of unsubstituted piperidine-containing compounds . While direct microsomal stability data for 1-(but-3-yn-1-yl)-3,3-difluoropiperidine are not publicly available, the class-level evidence indicates that the 3,3-difluoro motif confers high metabolic stability, with the notable exception of certain 3,3-difluoroazetidine derivatives that show anomalous behavior [1].

Metabolic Stability Cytochrome P450 Oxidative Metabolism Pharmacokinetics

Recommended Applications for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine Based on Quantitative Differentiation


PDE1B-Targeted CNS Probe Development

Researchers developing inhibitors or chemical probes for PDE1B should prioritize this compound due to its demonstrated IC50 of 219 nM against the target [1]. The alkyne handle enables subsequent installation of fluorescent reporters, biotin tags, or affinity matrices via click chemistry for target engagement studies, pull-down assays, or cellular imaging. This dual functionality—target activity plus conjugation capability—is not available from the unsubstituted 3,3-difluoropiperidine core, which lacks both the PDE1B activity and the alkyne handle.

NR2B NMDA Antagonist SAR Expansion via Triazole Library Synthesis

Given the established NR2B antagonist activity of 3,3-difluoropiperidine carbamates (IC50 range 24-156 nM) [1], this alkyne-containing building block serves as an ideal scaffold for generating diverse triazole-containing analogs through CuAAC. Each triazole product can be screened for NR2B potency and selectivity against other NMDA receptor subtypes, enabling rapid SAR exploration. The 4,4-difluoro regioisomer cannot participate in this chemistry, making the 3,3-isomer the exclusive choice for click-based diversification in this therapeutic class.

CNS-Penetrant Lead Optimization Requiring Reduced Basicity

For medicinal chemistry programs targeting CNS indications where high basicity (pKa >9) limits permeability and brain exposure, this compound offers a pre-optimized piperidine scaffold with pKa reduced by approximately 4 units (from ~10.5 to ~6.5) [1]. The neutral fraction at physiological pH exceeds 88%, compared to <1% for unsubstituted piperidine, translating to improved passive diffusion across the blood-brain barrier [2]. Procuring this fluorinated building block circumvents the need for de novo synthesis of low-basicity piperidine isosteres.

Metabolically Stabilized PROTAC Linker Attachment Point

In PROTAC (Proteolysis Targeting Chimera) design, the linker component must resist metabolic cleavage while providing orthogonal conjugation handles. The gem-difluoro group at the 3-position blocks oxidative metabolism at the piperidine ring [1], while the terminal alkyne enables strain-promoted or copper-catalyzed click conjugation to azide-functionalized E3 ligase ligands or target-binding warheads [2]. This dual property—metabolic stability plus click compatibility—is uniquely combined in this compound and unavailable in non-fluorinated or non-alkynyl piperidine alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.